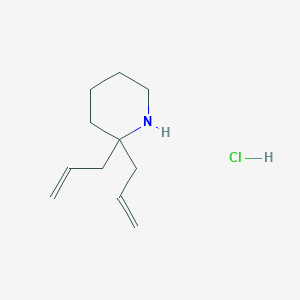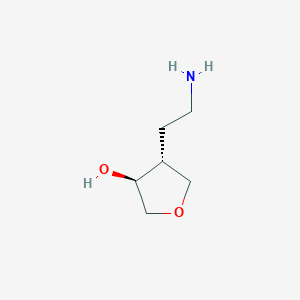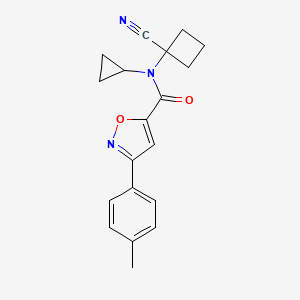![molecular formula C11H17N3O B2795656 4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1249889-75-5](/img/structure/B2795656.png)
4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, while the pyrimidine ring is a six-membered ring with two nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of pyrimidine derivatives and their structural characterizations are pivotal for understanding their chemical behaviors and potential applications. One study focused on the synthesis of 2-(pyrrolidin-1-yl)pyrimidines through reactions involving (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid. These reactions led to the creation of novel pyrimidine derivatives with confirmed structures through IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).
Another research effort detailed the synthesis and characterization of pyrimidin-1(2H)-ylaminofumarate derivatives, highlighting the pharmacological significance of pyrimidine derivatives. This study synthesized various pyrimidine derivatives to contribute to this class of heterocyclic compounds, with the structures confirmed by elemental analysis, FT-IR, 1H, and 13C-NMR spectra. Quantum chemical calculations were also performed to determine molecular properties using the DFT/B3LYP method (Saracoglu et al., 2020).
Biological Activities and Applications
Research into the biological activities of pyrimidine derivatives has shown that these compounds exhibit significant antimicrobial and antifungal activities. A study on the antibacterial and antifungal activities of newly synthesized pyrimidine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. These findings suggest that pyrimidine derivatives could be developed into useful antimicrobial agents, marking a step forward in the search for new therapeutic agents (Khan et al., 2015).
Orientations Futures
The future directions for the research and development of “4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by further exploring the pharmacophore space and optimizing the structure of existing pyrrolidine derivatives .
Propriétés
IUPAC Name |
4,6-dimethyl-2-(pyrrolidin-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-9(2)14-11(13-8)15-7-10-4-3-5-12-10/h6,10,12H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBMQGUWPWGRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

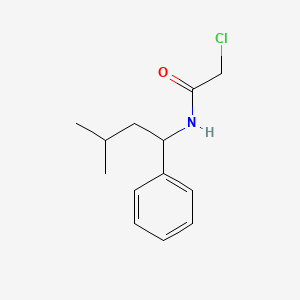
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)
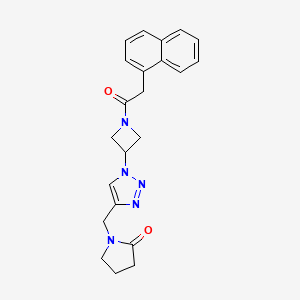
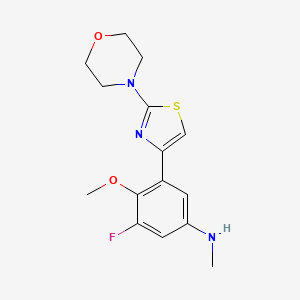
![2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795581.png)
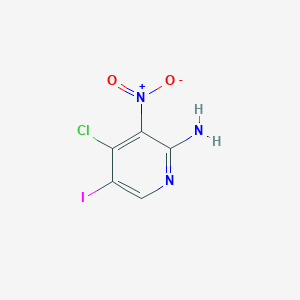

![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2795586.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)
